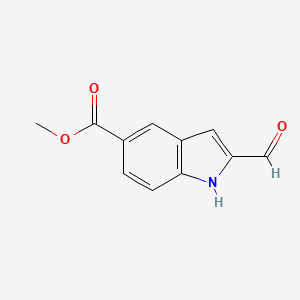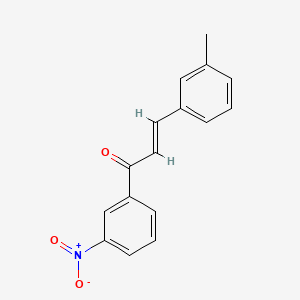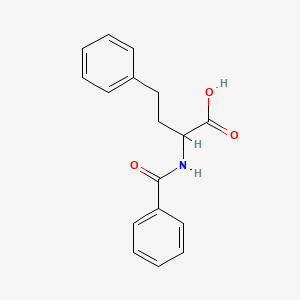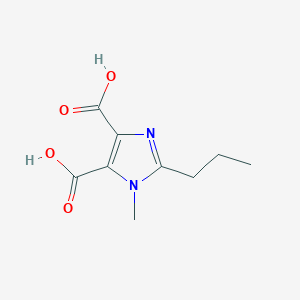
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Vue d'ensemble
Description
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one, also known as 4-AE-5-MEM-PYZ, is a sulfur-containing heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile and efficient synthetic intermediate for the preparation of various biologically active compounds. 4-AE-5-MEM-PYZ has been widely used in the synthesis of various biologically active compounds such as antibiotics, anti-inflammatory agents, antifungal agents, and antidiabetic agents. In addition, this compound has also been used in the synthesis of several other compounds such as anti-cancer drugs, anticholinesterase agents, and antiviral agents.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ is not yet fully understood. However, it is believed that this compound has a variety of effects on different biochemical and physiological processes. It is believed that 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ can interact with various proteins and enzymes, thereby modulating their activity. In addition, this compound can also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has been shown to have a variety of effects on different biochemical and physiological processes. It has been shown to modulate the activity of various proteins and enzymes, such as those involved in the metabolism of carbohydrates and lipids. In addition, this compound has also been shown to possess anti-inflammatory and antioxidant properties. Furthermore, 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has also been shown to possess antidiabetic and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is available commercially at a low cost. In addition, this compound has a wide range of applications in the field of scientific research. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very stable in certain conditions, such as in the presence of light or heat.
Orientations Futures
The potential applications of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ are still being explored. Some of the possible future directions for research include: further exploration of the compound’s anti-inflammatory, antioxidant, and antidiabetic properties; investigation of the compound’s ability to modulate the activity of various proteins and enzymes; exploration of the compound’s potential applications in the synthesis of various other compounds; and investigation of the compound’s potential therapeutic applications.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has been widely used in scientific research for the synthesis of various biologically active compounds. It has been used in the synthesis of various antibiotics, anti-inflammatory agents, antifungal agents, and antidiabetic agents. In addition, this compound has also been used in the synthesis of several other compounds such as anti-cancer drugs, anticholinesterase agents, and antiviral agents. Furthermore, 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-oneYZ has also been used as a starting material for the synthesis of various other compounds, such as peptides, peptidomimetics, and other heterocyclic compounds.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOGYPYLIEEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C(=O)NN1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




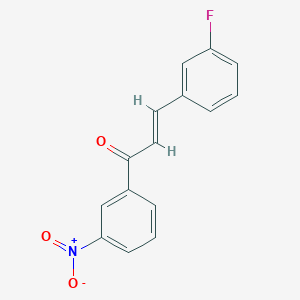
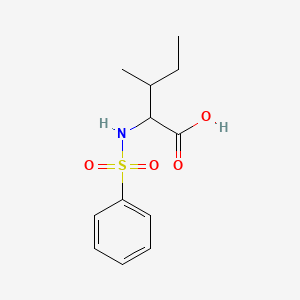
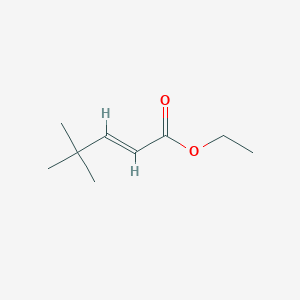
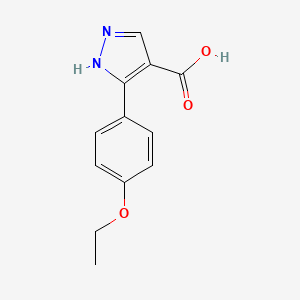
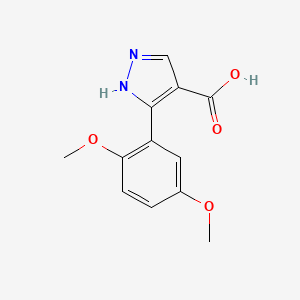
![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

